molecular formula C7H4N4 B1445428 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile CAS No. 1378652-03-9

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No.: B1445428
CAS No.: 1378652-03-9
M. Wt: 144.13 g/mol
InChI Key: OURXKMZTZITQLW-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, due to its potential biological activities.

Mechanism of Action

Target of Action

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has been identified as a potential anticancer agent Similar compounds have been reported to target diverse tyrosine, serine/threonine, and lipid kinases, including adenosine 5′-monophosphate-activated protein kinase (ampk), b-raf kinase, epidermal growth factor receptor kinase (egfr), checkpoint kinase 1 (chk1), c-met kinase, fibroblast growth factor receptor (fgfr), pim-1 kinase, glycogen synthase kinase-3 (gsk-3), and cyclin-dependent kinases (cdks) .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their activity, leading to changes in cellular processes . For instance, the interaction with kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. By inhibiting kinases, this compound can affect various signaling pathways involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, contributing to its potential anticancer effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of kinase activity. This can lead to disruptions in signal transduction pathways, affecting processes such as cell growth and proliferation . In the context of cancer, these disruptions can result in cell cycle arrest and apoptosis, reducing tumor growth .

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, this compound can potentially suppress cancer cell growth. Additionally, it interacts with cytochrome P450 isoforms, affecting their metabolic activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . It also affects the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of TRKs, inhibiting their kinase activity and preventing downstream signaling . Additionally, it interacts with cytochrome P450 enzymes, leading to altered metabolic activity . These interactions result in the suppression of cancer cell growth and modulation of cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which results in the formation of pyrazolo[3,4-b]pyridine analogues . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolopyridine ring.

Scientific Research Applications

Comparison with Similar Compounds

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[1,5-a]pyridine

These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the fusion pattern of the rings. The unique structure of this compound, particularly the position of the carbonitrile group, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURXKMZTZITQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazolo[3,4-b]pyridine (802 mg, 3.27 mmol) was dissolved in DMSO (10 mL) then added p-toluenesulfinic acid, sodium salt (583 mg, 3.27 mmol) and KCN (319 mg, 4.90 mmol). The reaction was heated at 100° C. for 18 h. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4 to yield 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile as a light orange solid.
Quantity
802 mg
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reactant
Reaction Step One
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10 mL
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solvent
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0 (± 1) mol
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reactant
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583 mg
Type
reactant
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319 mg
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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